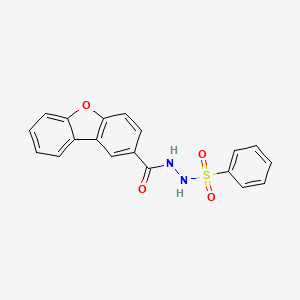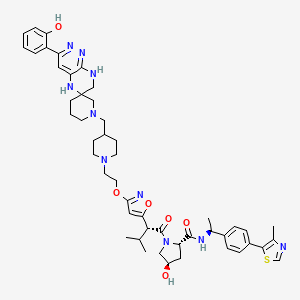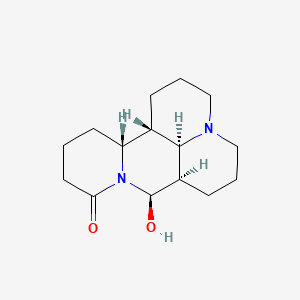
17-Hydroxyneomatrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound exhibits a wide range of biological activities, including antibacterial, anti-allergy, anti-tumor, anti-arrhythmia, diuretic, anti-inflammatory, immunomodulatory, and bio-regulatory properties . It has shown significant potential in inhibiting the growth of human cervical carcinoma Hela cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxyneomatrine involves the extraction from the roots of Sophora flavescens. The extraction process typically includes the following steps:
Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.
Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure to obtain a crude extract.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced extraction technologies and automated purification systems ensures high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 17-Hydroxyneomatrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents like alkyl halides and acyl chlorides are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups .
Applications De Recherche Scientifique
17-Hydroxyneomatrine has diverse applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: The compound is studied for its effects on cell growth and apoptosis, particularly in cancer research.
Medicine: It has potential therapeutic applications in treating infections, allergies, tumors, and arrhythmias.
Industry: The compound is used in the development of new pharmaceuticals and as a bioactive ingredient in health supplements
Mécanisme D'action
17-Hydroxyneomatrine exerts its effects through various molecular targets and pathways:
Inhibition of Cell Growth: It inhibits the growth of human cervical carcinoma Hela cells by inducing apoptosis and cell cycle arrest.
Antibacterial Activity: The compound disrupts bacterial cell membranes and inhibits bacterial enzyme activity.
Anti-inflammatory Effects: It modulates the production of inflammatory cytokines and inhibits the activation of inflammatory pathways
Comparaison Avec Des Composés Similaires
Neomatrine: Another alkaloid derived from Sophora flavescens with similar biological activities but different potency and spectrum of action.
Matrine: A structurally related compound with notable anti-tumor and anti-inflammatory properties.
Oxymatrine: Known for its antiviral and hepatoprotective effects
Uniqueness: 17-Hydroxyneomatrine stands out due to its broad-spectrum biological activities and its specific efficacy in inhibiting the growth of human cervical carcinoma Hela cells. Its unique combination of antibacterial, anti-allergy, anti-tumor, and anti-inflammatory properties makes it a valuable compound for various scientific and medical applications .
Propriétés
Formule moléculaire |
C15H24N2O2 |
|---|---|
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
(1S,2R,8R,9R,17R)-8-hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O2/c18-13-7-1-6-12-10-4-2-8-16-9-3-5-11(14(10)16)15(19)17(12)13/h10-12,14-15,19H,1-9H2/t10-,11+,12+,14+,15+/m0/s1 |
Clé InChI |
SNXBXDZKGDYHID-PGKPSXLWSA-N |
SMILES isomérique |
C1C[C@@H]2[C@@H]3CCCN4[C@H]3[C@@H](CCC4)[C@H](N2C(=O)C1)O |
SMILES canonique |
C1CC2C3CCCN4C3C(CCC4)C(N2C(=O)C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





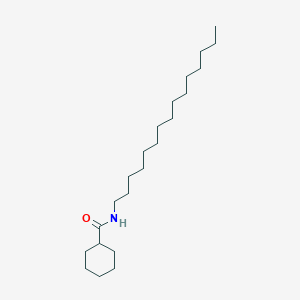
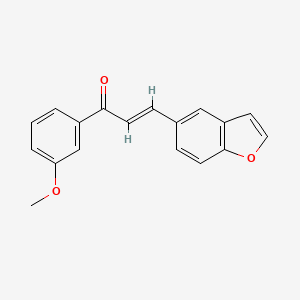
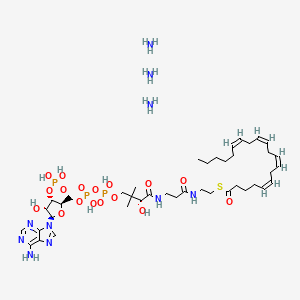

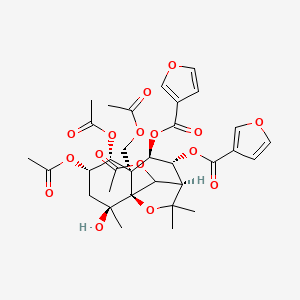
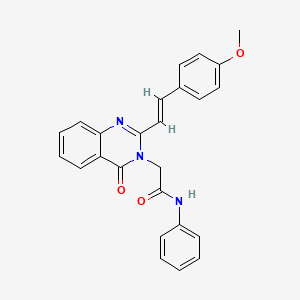


![[(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethyl-methylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] 1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12379522.png)
